(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxy group, and an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the use of fluorobenzyl halides in a nucleophilic substitution reaction.
Addition of the methoxy group: This can be done through methylation reactions using methylating agents such as methyl iodide.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Phenylephrine Related Compound F
Uniqueness
(5E)-3-(4-fluorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21FN2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5E)-3-[(4-fluorophenyl)methyl]-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21FN2O4/c1-13(2)28-19-15(5-4-6-18(19)27-3)11-17-20(25)24(21(26)23-17)12-14-7-9-16(22)10-8-14/h4-11,13H,12H2,1-3H3,(H,23,26)/b17-11+ |
InChI Key |
ZVFRGYBKZFWXPC-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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